3-Ethoxy-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid
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Overview
Description
Scientific Research Applications
Antibacterial Agents
- Synthesis and Antibacterial Activity : A study described the synthesis and evaluation of various quinolone carboxylic acids, including compounds similar to 3-Ethoxy-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid, for antibacterial activity. These compounds showed effectiveness against Gram-positive, Gram-negative, and anaerobic bacteria (Sánchez et al., 1995).
Chemical Synthesis
- Novel Synthesis Methods : A novel synthesis of 1-ethoxyvinyl esters was developed using ruthenium catalysts, indicating potential methods for creating derivatives of this compound (Kita et al., 1993).
- Cinnoline Ring Construction : Research on the synthesis of 4-hydroxycinnoline-3-carboxylate derivatives presents methods that could be relevant for synthesizing compounds related to this compound (Miyamoto & Matsumoto, 1988).
Antimicrobial Agents
- Novel Antimicrobial Compounds : A series of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, akin to this compound, were synthesized and evaluated as antimicrobial agents, showing potential against various microorganisms (Agui et al., 1977).
Pharmaceutical Research
- Kynurenine Aminotransferase-I Inhibitors : Research into the development of inhibitors for human kynurenine aminotransferase-I utilized compounds including derivatives of this compound, highlighting its potential application in medicinal chemistry (Akladios et al., 2012).
Miscellaneous Applications
- Electrocatalysis : A study on the synthesis of metal-organic frameworks with carboxylic acid functionalities, like this compound, explored their applications as bifunctional electrocatalysts for hydrogen and oxygen evolution reactions (Qiu et al., 2020).
Properties
IUPAC Name |
3-ethoxy-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-2-16-10-6-8-5-7(11(14)15)3-4-9(8)12-13-10/h6-7H,2-5H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRPNOMRNKWKKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C2CCC(CC2=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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